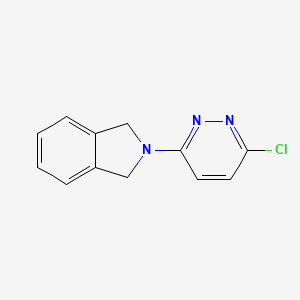
2-(6-Chloropyridazin-3-yl)isoindoline
Overview
Description
“2-(6-Chloropyridazin-3-yl)isoindoline” is a highly versatile organic compound with a range of properties making it highly useful in various applications. It has a molecular weight of 273.68 .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular formula of “2-(6-Chloropyridazin-3-yl)isoindoline” is C12H10ClN3. The InChI key is USJYLXOIXHYZKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(6-Chloropyridazin-3-yl)isoindoline” is a solid at room temperature .Scientific Research Applications
1. Synthesis and Reactivity of N-isoindoline-1,3-diones
- Summary of Application: N-isoindoline-1,3-diones are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
- Methods of Application: The synthesis process of N-isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results or Outcomes: This review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .
2. Transition Metal Complexes of Pyridazine-Based Ligand
- Summary of Application: A new class of pyridazine-based six Iron (II), Nickel (II) and Copper (II) metal complexes of (E) -2- (6-chloropyridazin-3-yl)-1- (1- (pyridin-2-yl)ethylidene)hydrazine ligand (L1) were synthesized .
- Methods of Application: The ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring . The mass spectra demonstrated that the complexes have prepared in 1:1 and 1:2 molar ratio with ligand and suitable metals salts .
- Results or Outcomes: The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains . Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for ligand (L1) .
3. Synthesis of Quinophthalone Derivative
- Summary of Application: A new quinophthalone derivative, 4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl) isoindoline-1,3-dione, was synthesized .
- Methods of Application: The synthesis involved a reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid. The mixture was stirred at 220 °C under a nitrogen atmosphere .
- Results or Outcomes: The synthesis of this new quinophthalone derivative expands the range of potential applications for isoindoline-based compounds .
4. Antimicrobial and Anticancer Activities of Pyridazine-Based Ligand
- Summary of Application: Pyridazine-based ligands, such as (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine ligand (L1), have been evaluated for their in vitro antibacterial and antifungal activities .
- Methods of Application: The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains .
- Results or Outcomes: The ligand showed promising results in cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro .
5. Synthesis of N-isoindoline-1,3-diones
- Summary of Application: N-isoindoline-1,3-diones are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
- Methods of Application: The synthesis process of N-isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results or Outcomes: This review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .
6. Biological Activities of Pyridazine-Based Ligand
- Summary of Application: Pyridazine-based ligands, such as (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine ligand (L1), have been evaluated for their in vitro antibacterial and antifungal activities .
- Methods of Application: The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains .
- Results or Outcomes: The ligand showed promising results in cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro .
Safety And Hazards
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-6-12(15-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVONVKHCKMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)isoindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



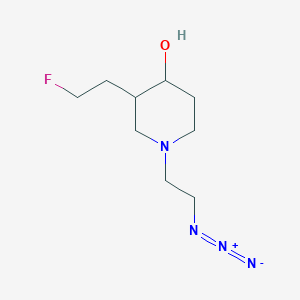
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
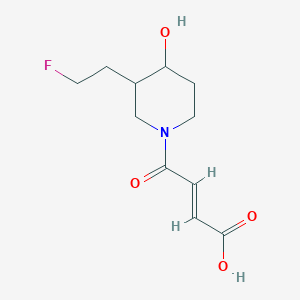
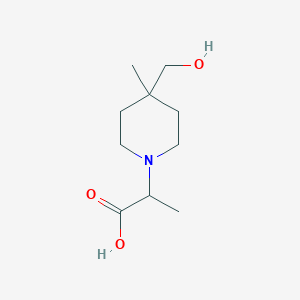
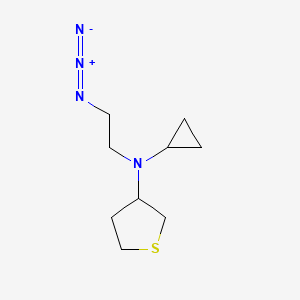
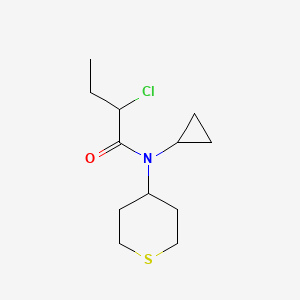
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)
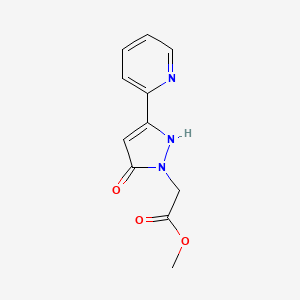
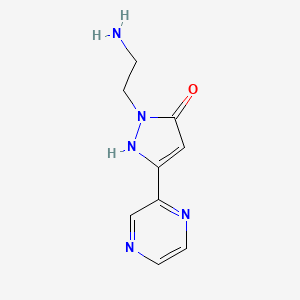
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
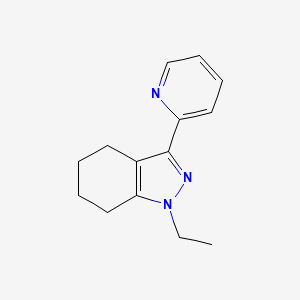
![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)